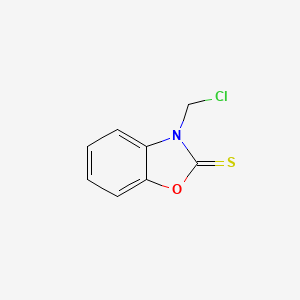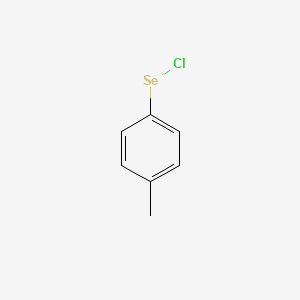
4-Methylbenzene-1-selenenyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylbenzene-1-selenenyl chloride is an organoselenium compound with the molecular formula C7H7ClSe This compound is characterized by the presence of a selenium atom bonded to a benzene ring substituted with a methyl group and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzene-1-selenenyl chloride typically involves the reaction of 4-methylbenzeneselenol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The general reaction scheme is as follows:
4-Methylbenzeneselenol+Thionyl chloride→4-Methylbenzene-1-selenenyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
4-Methylbenzene-1-selenenyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction Reactions: The compound can be reduced to form 4-methylbenzeneselenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution: Formation of selenenyl ethers, selenenyl amides, or selenenyl thiols.
Oxidation: Formation of selenoxides or selenones.
Reduction: Formation of 4-methylbenzeneselenol.
科学的研究の応用
4-Methylbenzene-1-selenenyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing selenium into organic molecules, facilitating the synthesis of selenenylated compounds.
Medicinal Chemistry: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Materials Science: Utilized in the preparation of selenium-containing polymers and materials with unique electronic properties.
作用機序
The mechanism of action of 4-Methylbenzene-1-selenenyl chloride involves the reactivity of the selenium atom. Selenium can participate in various chemical transformations due to its ability to form stable bonds with carbon, hydrogen, and other heteroatoms. The compound can act as an electrophile in substitution reactions, where the selenium atom facilitates the formation of new bonds with nucleophiles. Additionally, the redox properties of selenium allow it to undergo oxidation and reduction reactions, making it a versatile reagent in organic synthesis.
類似化合物との比較
Similar Compounds
4-Methylbenzenesulfonyl chloride: Similar structure but contains a sulfur atom instead of selenium.
4-Methylbenzyl chloride: Lacks the selenium atom and has a simpler structure.
4-Methylbenzeneselenol: The reduced form of 4-Methylbenzene-1-selenenyl chloride.
Uniqueness
This compound is unique due to the presence of the selenium atom, which imparts distinct chemical properties compared to its sulfur and carbon analogs. Selenium’s ability to participate in redox reactions and form stable bonds with various elements makes this compound valuable in synthetic and medicinal chemistry.
特性
CAS番号 |
52178-47-9 |
|---|---|
分子式 |
C7H7ClSe |
分子量 |
205.55 g/mol |
IUPAC名 |
(4-methylphenyl) selenohypochlorite |
InChI |
InChI=1S/C7H7ClSe/c1-6-2-4-7(9-8)5-3-6/h2-5H,1H3 |
InChIキー |
DAOVYJNOIRUEFE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)[Se]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



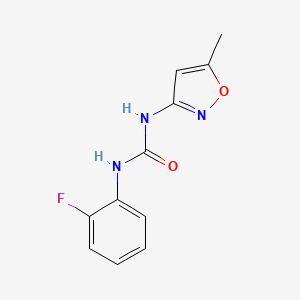
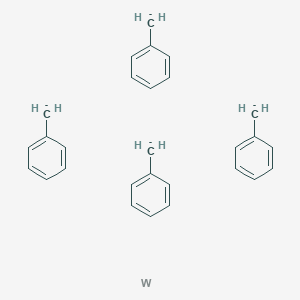
![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)
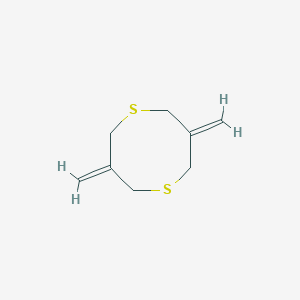
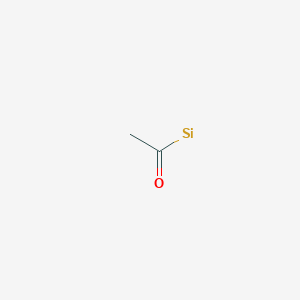
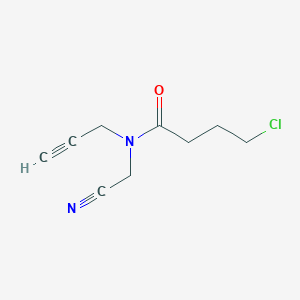
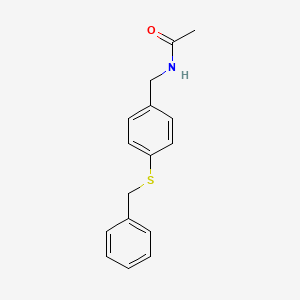
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]-](/img/structure/B14637090.png)
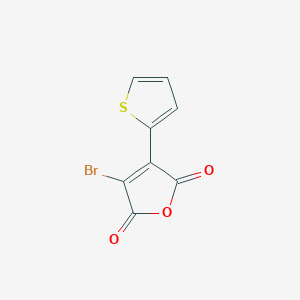
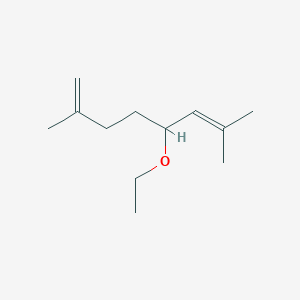
![6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637096.png)
